molecular formula C24H20FN3O4 B2719714 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 877808-61-2

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B2719714
CAS No.: 877808-61-2
M. Wt: 433.439
InChI Key: CUPXDNFHZWONLZ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methoxyphenoxy groups, and a phenol ring substituted with a fluorobenzyl group. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenoxy groups. The final step involves the attachment of the fluorobenzyl group to the phenol ring. Common reagents used in these reactions include various halogenated compounds, amines, and phenols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2,4-dichlorobenzyl)oxy)phenol
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-4-methoxyphenol

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPXDNFHZWONLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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